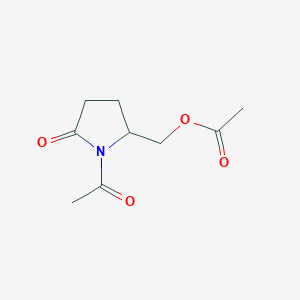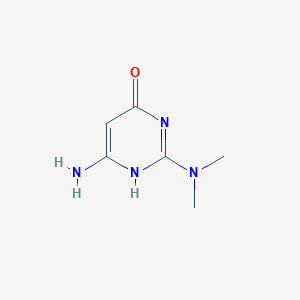![molecular formula C6H8O3 B014892 (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol CAS No. 52630-80-5](/img/structure/B14892.png)
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Descripción general
Descripción
(1R,2S,5R)-6,8-Dioxabicyclo[321]oct-3-en-2-ol is a bicyclic organic compound with a unique structure that includes two oxygen atoms in a six-membered ring fused to a three-membered ring
Aplicaciones Científicas De Investigación
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
Target of Action
The 8-azabicyclo[321]octane scaffold, which is a part of the (1R,2S,5R)-6,8-Dioxabicyclo[321]oct-3-en-2-ol structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The 8-azabicyclo[321]octane scaffold is known to interact with various biological targets due to its presence in tropane alkaloids . The exact interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Given that the 8-azabicyclo[321]octane scaffold is a part of various tropane alkaloids , it can be inferred that these compounds may affect similar biochemical pathways as these alkaloids. The downstream effects would depend on the specific pathway and the context of the interaction.
Result of Action
Given the biological activities associated with tropane alkaloids , it can be inferred that these compounds may have similar effects. The exact effects would depend on the specific biological target and the context of the interaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a diol precursor using an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents like methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one: A similar bicyclic compound with sulfur and oxygen heteroatoms.
2(5H)-Furanone derivatives: Compounds with a similar lactone ring structure.
Uniqueness
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol is unique due to its specific bicyclic structure and the presence of two oxygen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHHXVLFOIJJJ-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C=CC(O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C=C[C@H](O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449081 | |
| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52630-80-5 | |
| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


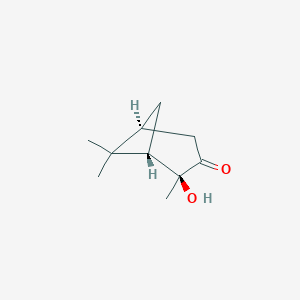

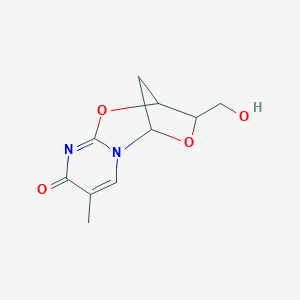


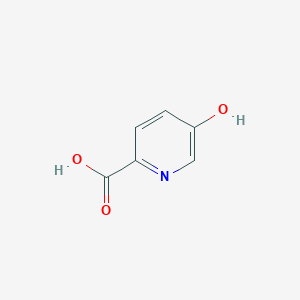

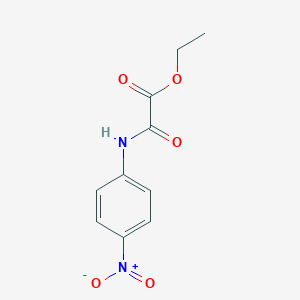
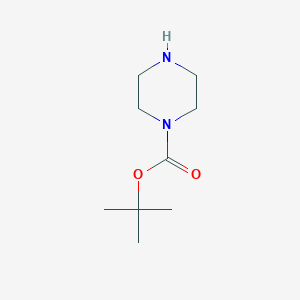
![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

